4-Methyl-1H-2,3-benzoxazin-1-one is a heterocyclic compound characterized by a benzoxazinone core structure. This compound has garnered attention in the scientific community due to its potential medicinal properties and applications in various fields, including agriculture and pharmaceuticals. The compound features a methyl group at the 4-position and is classified as a benzoxazinone, which is part of a broader class of compounds known for their diverse biological activities.
4-Methyl-1H-2,3-benzoxazin-1-one can be synthesized from various precursors, notably anthranilic acid derivatives. Its synthesis has been explored in multiple studies, emphasizing different methods and reaction conditions to optimize yield and purity.
The compound belongs to the category of benzoxazinones, which are known for their roles in plant defense mechanisms and potential applications as herbicides and pharmaceuticals. This classification highlights its significance in both ecological and therapeutic contexts.
The synthesis of 4-methyl-1H-2,3-benzoxazin-1-one typically involves several methods, with the most common being:
The cyclization process generally involves:
The molecular structure of 4-methyl-1H-2,3-benzoxazin-1-one includes:
The chemical formula for 4-methyl-1H-2,3-benzoxazin-1-one is . Key structural identifiers include:
InChI=1S/C9H9N2O2/c1-5-8-4-6(10)2-3-7(8)9(12)13-11-5/h2-4H,10H2,1H3
JEONCVFTVUCPGE-UHFFFAOYSA-N
.4-Methyl-1H-2,3-benzoxazin-1-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-methyl-1H-2,3-benzoxazin-1-one is not fully elucidated but is believed to involve interactions with biological targets that may lead to herbicidal or pharmacological effects. The proposed mechanism often includes:
4-Methyl-1H-2,3-benzoxazin-1-one typically exhibits:
Key chemical properties include:
Relevant data on these properties can be derived from experimental studies and databases such as PubChem .
4-Methyl-1H-2,3-benzoxazin-1-one has several notable applications:
The ongoing research into this compound continues to unveil its potential across various scientific disciplines, highlighting its importance in both agricultural and medicinal chemistry contexts .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1